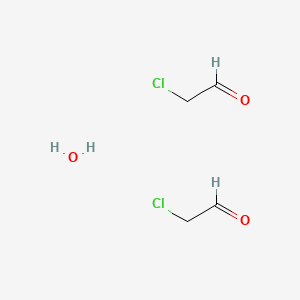

Acetaldehyde, chloro-, hemihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

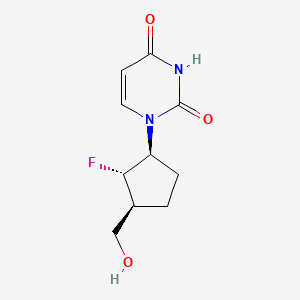

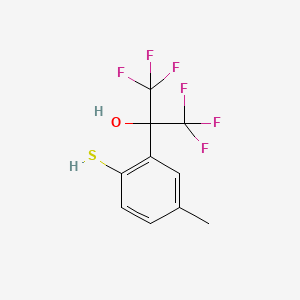

Acetaldehyde, chloro-, hemihydrate, also known as monochloroacetaldehyde hemihydrate, is an organic compound with the formula CH₂ClCH(OH)₂. It is a colorless crystalline substance that decomposes at its boiling point of 84°C. This compound is highly soluble in water, ethanol, ether, benzene, dichloromethane, and chloroform .

Synthetic Routes and Reaction Conditions:

Chlorination of Acetaldehyde: One common method involves the chlorination of dry acetaldehyde or paraldehyde. This process, however, yields a low amount of the desired product.

Azeotropic Dehydration: A more efficient method involves the azeotropic dehydration of the hemihydrate with solvents such as chloroform, toluene, or carbon tetrachloride, followed by distillation over a dehydrating agent.

Industrial Production Methods:

Chlorination of Vinyl Chloride: Hydrated chloroacetaldehyde can be produced by the chlorination of aqueous vinyl chloride.

Chlorination of Vinyl Acetate: Another method involves the chlorination of vinyl acetate, which also produces chloroacetaldehyde.

Types of Reactions:

Aldol Condensation: In an alkaline medium, chloroacetaldehyde undergoes aldol condensation to produce 2,4-dichloroacetaldol.

Nucleophilic Substitution: The compound is highly reactive due to the presence of both aldehyde and chloromethyl groups, facilitating nucleophilic substitutions.

Common Reagents and Conditions:

Oxidizing Agents: Air/cobalt salts, hydrogen peroxide, nitric acid.

Alkaline Medium: Sodium hydroxide or other bases for aldol condensation.

Major Products:

Monochloroacetic Acid: From oxidation.

2,4-Dichloroacetaldol: From aldol condensation.

2-Chlorocrotonaldehyde: From coaldolization with acetaldehyde.

Chemistry:

Pharmaceutical Precursors: Chloroacetaldehyde derivatives, such as sodium bisulfite adducts and dimethyl/diethyl acetals, are used as precursors in the synthesis of pharmaceuticals.

Pesticide Precursors: Similar derivatives are also used in the production of pesticides.

Biology and Medicine:

Metabolite of Ifosfamide: Chloroacetaldehyde is a metabolite of the antineoplastic drug ifosfamide and is believed to contribute to some of its toxic effects.

Industry:

作用機序

Chloroacetaldehyde is a highly electrophilic reagent and a potent alkylating agent. It reacts with macromolecules, leading to its genotoxic and irritant effects. The compound’s aldehyde group facilitates nucleophilic addition reactions, while the chloromethyl group enables nucleophilic substitutions .

類似化合物との比較

2-Chloroethanol: Another chlorinated compound with similar reactivity.

Chloroacetic Acid: A product of chloroacetaldehyde oxidation.

Acetaldehyde: The non-chlorinated analog of chloroacetaldehyde.

Uniqueness:

Reactivity: Chloroacetaldehyde’s combination of aldehyde and chloromethyl groups makes it highly reactive, facilitating a wide range of chemical reactions.

Applications: Its derivatives are crucial in pharmaceutical and pesticide production, highlighting its industrial significance.

特性

CAS番号 |

6058-19-1 |

|---|---|

分子式 |

C4H8Cl2O3 |

分子量 |

175.01 g/mol |

IUPAC名 |

2-chloroacetaldehyde;hydrate |

InChI |

InChI=1S/2C2H3ClO.H2O/c2*3-1-2-4;/h2*2H,1H2;1H2 |

InChIキー |

ICJYBWMKWKROSO-UHFFFAOYSA-N |

正規SMILES |

C(C=O)Cl.C(C=O)Cl.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)

![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)

![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)

![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)